(6-Cyclohexylpyrimidin-4-yl)methanamine
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Overview
Description
(6-Cyclohexylpyrimidin-4-yl)methanamine is an organic compound that features a pyrimidine ring substituted with a cyclohexyl group at the 6-position and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Cyclohexylpyrimidin-4-yl)methanamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of cyclohexylamine with a pyrimidine derivative under controlled conditions to introduce the cyclohexyl group at the desired position. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
(6-Cyclohexylpyrimidin-4-yl)methanamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include aldehydes, ketones, and substituted pyrimidine derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
(6-Cyclohexylpyrimidin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of (6-Cyclohexylpyrimidin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific target and context of its use .
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but with a methoxy group instead of a cyclohexyl group.
(6-Methylpyridin-2-yl)ethanamine: Features a methyl group instead of a cyclohexyl group.
Uniqueness
(6-Cyclohexylpyrimidin-4-yl)methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where such properties are desired, such as in the design of specific ligands or catalysts .
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(6-cyclohexylpyrimidin-4-yl)methanamine |
InChI |
InChI=1S/C11H17N3/c12-7-10-6-11(14-8-13-10)9-4-2-1-3-5-9/h6,8-9H,1-5,7,12H2 |
InChI Key |
PBKAAYSMCXVLPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=NC(=C2)CN |
Origin of Product |
United States |
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